1-(4-Morpholinylmethyl)-1,2-cyclohexanediol
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Overview
Description
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol is a chemical compound that features a morpholine ring attached to a cyclohexane diol structure
Preparation Methods
The synthesis of 1-(4-Morpholinylmethyl)-1,2-cyclohexanediol typically involves the reaction of morpholine with cyclohexane-1,2-diol. One common method includes the use of a catalyst to facilitate the reaction under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to 110°C .
Scientific Research Applications
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinylmethyl)-1,2-cyclohexanediol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
1-(4-Morpholinylmethyl)-1,2-cyclohexanediol can be compared with similar compounds such as:
1-(4-Morpholinylmethyl)-benzotriazole: This compound also features a morpholine ring but is attached to a benzotriazole structure, making it useful in different chemical reactions and applications.
1-Morpholin-4-ylmethyl-propylamine: This compound has a similar morpholine ring but differs in its overall structure and applications.
The uniqueness of this compound lies in its cyclohexane diol structure, which imparts distinct chemical properties and reactivity compared to other morpholine-containing compounds .
Properties
CAS No. |
304884-00-2 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C11H21NO3/c13-10-3-1-2-4-11(10,14)9-12-5-7-15-8-6-12/h10,13-14H,1-9H2 |
InChI Key |
PHJHMJXXNHVXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)(CN2CCOCC2)O |
Origin of Product |
United States |
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